2-Amino-3-(6-methylpyridin-3-yl)propanoic acid
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Overview
Description
2-Amino-3-(6-methylpyridin-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a 6-methylpyridin-3-yl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(6-methylpyridin-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and suitable amino acid precursors.
Reaction Steps: The key steps involve the formation of the pyridine ring and the introduction of the amino and carboxylic acid groups. This can be achieved through a series of reactions, including
Reaction Conditions: These reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction steps but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated processes, and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(6-methylpyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
2-Amino-3-(6-methylpyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(6-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(7-methyl-1H-indol-3-yl)propanoic acid: This compound has a similar structure but with an indole ring instead of a pyridine ring.
2-Amino-3-(naphthalen-1-yl)propanoic acid: This compound features a naphthalene ring, offering different chemical properties.
2-Amino-3-(5-methylpyridin-3-yl)propanoic acid: Similar to the target compound but with a different methyl group position on the pyridine ring.
Uniqueness
2-Amino-3-(6-methylpyridin-3-yl)propanoic acid is unique due to the specific position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties that are valuable in various applications.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-amino-3-(6-methylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-3-7(5-11-6)4-8(10)9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13) |
InChI Key |
GDSXXYKEDGEVSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
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